molecular formula C20H24N2O5 B2816024 methyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate CAS No. 868224-81-1

methyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate

Cat. No.: B2816024
CAS No.: 868224-81-1
M. Wt: 372.421
InChI Key: GTELXCPGMQKPOQ-UHFFFAOYSA-N
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Description

methyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, an isoquinoline moiety, and an ester functional group, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions using azepane derivatives.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the isoquinoline moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    Signal Transduction: Modulating signal transduction pathways, which can affect various cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

methyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate can be compared with other similar compounds, such as:

    2-(azepan-1-yl)ethyl methacrylate: A compound with a similar azepane ring but different functional groups.

    Isoquinoline derivatives: Compounds with similar isoquinoline cores but varying substituents.

    Ester derivatives: Compounds with similar ester functional groups but different core structures.

The uniqueness of this compound lies in its combination of the azepane ring, isoquinoline moiety, and ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-26-19(24)14-27-17-8-6-7-16-15(17)9-12-22(20(16)25)13-18(23)21-10-4-2-3-5-11-21/h6-9,12H,2-5,10-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTELXCPGMQKPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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